
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone
Übersicht
Beschreibung
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone, also known as epirubicin, is a chemotherapeutic agent that is commonly used in the treatment of various types of cancers. It belongs to the class of anthracycline antibiotics and is derived from the natural compound, daunorubicin. Epirubicin is known for its potent anticancer activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
Epirubicin exerts its anticancer activity by intercalating into DNA and inhibiting DNA synthesis. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Epirubicin has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Biochemische Und Physiologische Effekte
Epirubicin has been shown to have several biochemical and physiological effects. It can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in cancer cells. Epirubicin can also cause cardiotoxicity, which is a major limitation of its use in cancer treatment. However, the cardiotoxic effects of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can be reduced through the use of cardioprotective agents.
Vorteile Und Einschränkungen Für Laborexperimente
Epirubicin has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has several limitations for laboratory experiments. It is highly toxic and requires careful handling. Epirubicin also has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone. One area of research is the development of new formulations of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone that can reduce its cardiotoxic effects. Another area of research is the identification of biomarkers that can predict the response to 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone treatment. Additionally, there is a need for further studies to understand the mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone and to identify new targets for its use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Epirubicin has been extensively studied for its anticancer activity and has been shown to be effective in the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Epirubicin has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
Eigenschaften
IUPAC Name |
5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYLJZVBVLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551997 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
CAS RN |
112281-28-4 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

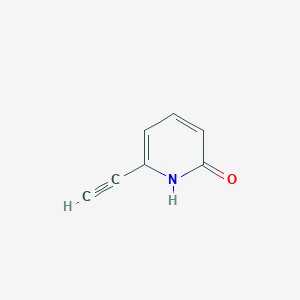
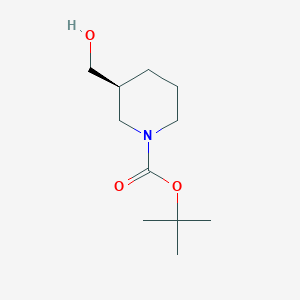
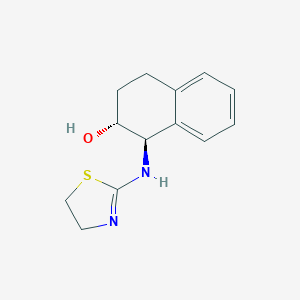
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
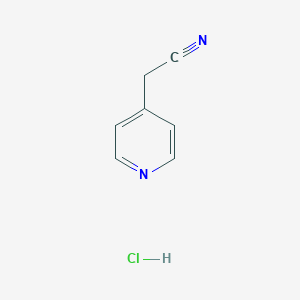
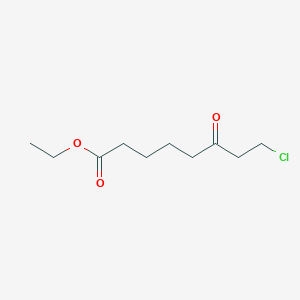


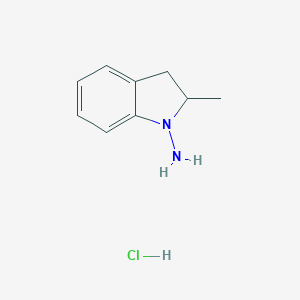
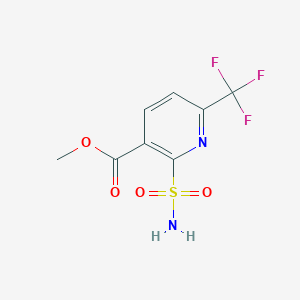
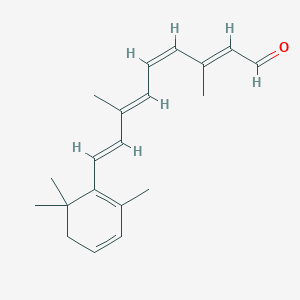
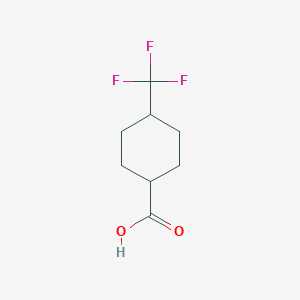
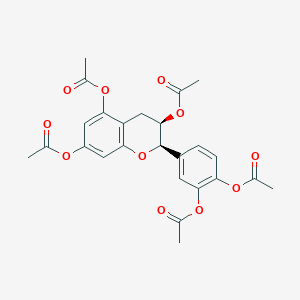
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)